molecular formula C15H14N2O4S3 B2734635 4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421504-51-9

4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2734635
CAS No.: 1421504-51-9
M. Wt: 382.47
InChI Key: AFOPQHHXTOEYTD-UHFFFAOYSA-N
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Description

4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound with a unique structure that includes a benzo[d]thiazole core, a methoxy group, and a thiophen-2-ylsulfonyl-substituted azetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The methoxy group is introduced via methylation, often using methyl iodide in the presence of a base such as potassium carbonate.

The azetidine moiety is synthesized separately, usually through the reaction of a suitable azetidine precursor with thiophene-2-sulfonyl chloride. The final step involves the coupling of the azetidine derivative with the methoxybenzo[d]thiazole core, typically using a palladium-catalyzed cross-coupling reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The methoxy group and the thiophene moiety may play crucial roles in binding to these targets, while the azetidine ring could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzo[d]thiazole: Lacks the azetidine and thiophene moieties, making it less complex and potentially less versatile.

    2-(Thiophen-2-ylsulfonyl)azetidine: Does not have the benzo[d]thiazole core, which may limit its applications in certain fields.

    4-Methoxy-2-((1-(phenylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole: Similar structure but with a phenyl group instead of a thiophene, which could affect its chemical properties and reactivity.

Uniqueness

The presence of the methoxy group, thiophene moiety, and azetidine ring in a single molecule makes it a versatile compound for various scientific investigations.

Properties

IUPAC Name

4-methoxy-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S3/c1-20-11-4-2-5-12-14(11)16-15(23-12)21-10-8-17(9-10)24(18,19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPQHHXTOEYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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